EG 00229

Vue d'ensemble

Description

EG 00229 est une petite molécule connue pour son rôle d'antagoniste de la neuropiline 1 (NRP1). Elle inhibe la liaison du facteur de croissance endothélial vasculaire A (VEGFA) à la poche de liaison b1 CendR de la NRP1, sans affecter la liaison du VEGFA aux VEGFR-1 et VEGFR-2 . Ce composé a montré un potentiel dans la réduction de la phosphorylation de la tyrosine induite par le VEGFA dans les cellules endothéliales du cordon ombilical humain (HUVECs) et l'atténuation de la migration et de la viabilité cellulaires induites par le VEGFA dans diverses lignées cellulaires cancéreuses .

Applications De Recherche Scientifique

Chemistry

In chemistry, EG 00229 is used as a tool compound to study the interactions between neuropilin 1 and vascular endothelial growth factor A. It helps in understanding the binding mechanisms and the role of neuropilin 1 in various biological processes .

Biology

In biological research, this compound is used to investigate the role of neuropilin 1 in cell signaling pathways. It has been shown to inhibit cell migration and viability in cancer cell lines, making it a valuable compound for cancer research .

Medicine

In medicine, this compound has potential therapeutic applications in cancer treatment. By inhibiting the interaction between neuropilin 1 and vascular endothelial growth factor A, it can reduce tumor growth and angiogenesis, making it a promising candidate for anti-cancer therapies .

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs targeting neuropilin 1. Its ability to inhibit specific protein-protein interactions makes it a valuable lead compound for drug discovery .

Mécanisme D'action

Target of Action

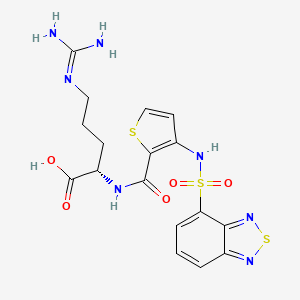

EG 00229, also known as (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid, primarily targets the Neuropilin 1 (NRP1) receptor . NRP1 is a non-tyrosine kinase receptor involved in the regulation of cell survival, migration, and angiogenesis .

Mode of Action

this compound selectively inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of the NRP1 receptor . It does this with an IC50 of 3 μM, indicating a high degree of selectivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the binding of VEGF-A to NRP1, this compound reduces VEGF-A-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs) . This leads to a decrease in the downstream signaling events that promote angiogenesis and cell survival .

Result of Action

The inhibition of VEGF-A binding to NRP1 by this compound leads to a significant reduction in cell viability over a 48-hour incubation period . This is observed in A549 cells, a lung carcinoma cell line . Additionally, this compound attenuates VEGFA-induced cell migration .

Analyse Biochimique

Biochemical Properties

EG 00229 functions as a neuropilin 1 (NRP1) receptor antagonist. It selectively inhibits the binding of vascular endothelial growth factor A (VEGFA) to the NRP1 b1 domain with an IC50 value of 3 μM . This inhibition does not affect the binding of VEGFA to VEGFR-1 and VEGFR-2 . By reducing VEGFA-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs), this compound attenuates VEGFA-induced cell migration and reduces the viability of A549 lung carcinoma cells in vitro . Additionally, this compound inhibits the binding of the CendR motif in the S1 protein of SARS-CoV-2 to NRP1, thereby reducing the efficiency of SARS-CoV-2 infection in Caco-2 cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound reduces VEGFA-induced cell migration and tyrosine phosphorylation of VEGFR-2 . In A549 lung carcinoma cells, this compound decreases cell viability and enhances the cytotoxicity of chemotherapeutic agents such as paclitaxel and 5-fluorouracil . Furthermore, this compound has been shown to reduce the efficiency of SARS-CoV-2 infection in Caco-2 cells by inhibiting the binding of the virus’s S1 protein to NRP1 .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a neuropilin 1 (NRP1) receptor antagonist. By binding to the NRP1 b1 domain, this compound inhibits the interaction between vascular endothelial growth factor A (VEGFA) and NRP1 . This inhibition prevents the downstream signaling events that are typically triggered by VEGFA binding, such as the phosphorylation of VEGFR-2 and subsequent cell migration and proliferation . Additionally, this compound’s inhibition of the CendR motif in the S1 protein of SARS-CoV-2 reduces the virus’s ability to infect host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time frames. The compound has demonstrated stability and efficacy in inhibiting VEGFA-induced cellular responses over extended periods . Long-term studies have shown that this compound can consistently reduce cell migration and viability in vitro . Additionally, the compound’s ability to inhibit SARS-CoV-2 infection has been maintained over time in Caco-2 cell cultures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can enhance its inhibitory effects on VEGFA-induced cellular responses . At excessively high doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and potential off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a neuropilin 1 (NRP1) receptor antagonist. The compound interacts with enzymes and cofactors that regulate the binding of vascular endothelial growth factor A (VEGFA) to NRP1 . By inhibiting this interaction, this compound affects the metabolic flux and levels of metabolites associated with angiogenesis and tumor progression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit VEGFA binding to NRP1 suggests that it may be localized to areas with high NRP1 expression, such as endothelial cells and tumor tissues . This localization enhances the compound’s efficacy in targeting angiogenesis and tumor growth.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target, neuropilin 1 (NRP1). The compound is likely to be found in the plasma membrane and cytoplasm, where NRP1 is expressed . This localization allows this compound to effectively inhibit VEGFA binding and subsequent signaling events. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments may further influence its activity and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de EG 00229 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un groupement benzothiadiazole. Les étapes clés impliquent généralement :

Formation du noyau benzothiadiazole : Ceci est réalisé par la réaction de 2-aminobenzènesulfonamide avec le chlorure de thionyle pour former le cycle benzothiadiazole.

Réactions de couplage : Le noyau benzothiadiazole est ensuite couplé à un dérivé du thiophène par une liaison sulfonamide.

Couplage final avec la L-arginine : L'étape finale implique le couplage de l'intermédiaire avec la L-arginine pour former la structure complète de this compound.

Méthodes de production industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réactions à rendement élevé, de méthodes de purification efficaces et de conditions de réaction évolutives pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

EG 00229 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Les groupements sulfonamide et thiophène peuvent participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le cycle benzothiadiazole peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes dans les scénarios d'utilisation typiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants incluent les nucléophiles tels que les amines et les thiols, les conditions impliquant généralement des bases douces et des solvants tels que le diméthylsulfoxyde (DMSO).

Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire divers dérivés de sulfonamide, tandis que les réactions d'oxydation peuvent modifier le cycle benzothiadiazole.

Applications de la recherche scientifique

Chimie

En chimie, this compound est utilisé comme composé outil pour étudier les interactions entre la neuropiline 1 et le facteur de croissance endothélial vasculaire A. Il aide à comprendre les mécanismes de liaison et le rôle de la neuropiline 1 dans divers processus biologiques .

Biologie

En recherche biologique, this compound est utilisé pour étudier le rôle de la neuropiline 1 dans les voies de signalisation cellulaire. Il a été démontré qu'il inhibe la migration et la viabilité cellulaires dans les lignées cellulaires cancéreuses, ce qui en fait un composé précieux pour la recherche sur le cancer .

Médecine

En médecine, this compound a des applications thérapeutiques potentielles dans le traitement du cancer. En inhibant l'interaction entre la neuropiline 1 et le facteur de croissance endothélial vasculaire A, il peut réduire la croissance tumorale et l'angiogenèse, ce qui en fait un candidat prometteur pour les thérapies anticancéreuses .

Industrie

Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouveaux médicaments ciblant la neuropiline 1. Sa capacité à inhiber des interactions protéine-protéine spécifiques en fait un composé de tête précieux pour la découverte de médicaments .

Mécanisme d'action

This compound exerce ses effets en se liant à la poche de liaison b1 CendR de la neuropiline 1, inhibant ainsi la liaison du facteur de croissance endothélial vasculaire A. Cette inhibition empêche l'activation des voies de signalisation en aval impliquées dans la migration, la prolifération et la survie cellulaires . Les cibles moléculaires comprennent la neuropiline 1 et les voies de signalisation associées impliquant les récepteurs du facteur de croissance endothélial vasculaire .

Comparaison Avec Des Composés Similaires

Composés similaires

EG 00230 : Un autre antagoniste de la neuropiline 1 avec des propriétés de liaison similaires mais une structure chimique différente.

EG 00231 : Un composé qui inhibe à la fois la neuropiline 1 et le récepteur du facteur de croissance endothélial vasculaire 2, offrant un éventail plus large d'inhibition.

Unicité

EG 00229 est unique dans son inhibition sélective de la neuropiline 1 sans affecter le récepteur du facteur de croissance endothélial vasculaire 1 et 2. Cette inhibition sélective permet des applications thérapeutiques ciblées avec potentiellement moins d'effets secondaires par rapport aux composés qui inhibent plusieurs récepteurs .

Propriétés

IUPAC Name |

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWMEDURALZMEV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)